molecular formula C14H16N4O2S2 B2444914 N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide CAS No. 392290-63-0

N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide

Cat. No. B2444914
M. Wt: 336.43
InChI Key: LDKZOYYTKATMGG-UHFFFAOYSA-N
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Description

The compound appears to contain a thiadiazole ring, which is a type of heterocyclic compound. Thiadiazoles are known for their diverse biological activities . The compound also contains a phenylamino group and an isobutyramide group, which could contribute to its properties and reactivity.

Scientific Research Applications

Molecular Modeling and Pharmacological Evaluation

1,3,4-Thiadiazoles, including compounds similar to N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide, have been explored in scientific research for their potential as anti-inflammatory and analgesic agents. A study by Shkair et al. (2016) demonstrated that specific 1,3,4-thiadiazole derivatives exhibit significant in vitro anti-inflammatory and analgesic activities, with some compounds showing activity comparable to known drugs like ibuprofen. The study also utilized structure-based drug design to investigate the mechanism of action against the COX-2 enzyme (Shkair et al., 2016).

Synthesis and Biological Evaluation

Another area of interest is the synthesis and biological evaluation of derivatives of 1,3,4-thiadiazole. A study by Kaur et al. (2012) synthesized various derivatives and screened them for antipsychotic and anticonvulsant activities, highlighting the broad spectrum of potential pharmacological applications of these compounds (Kaur et al., 2012).

Synthesis Methodologies

Research into efficient synthesis methods for thiadiazole derivatives is also significant. Mariappan et al. (2016) reported a metal-free approach for synthesizing 3-substituted-5-arylamino-1,2,4-thiadiazoles, emphasizing the importance of developing novel synthesis techniques for these compounds (Mariappan et al., 2016).

Glutaminase Inhibition

The role of 1,3,4-thiadiazole derivatives in inhibiting key enzymes like glutaminase has been studied. Shukla et al. (2012) evaluated derivatives of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide as glutaminase inhibitors, revealing their potential in cancer therapy (Shukla et al., 2012).

properties

IUPAC Name

N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2S2/c1-9(2)12(20)16-13-17-18-14(22-13)21-8-11(19)15-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,15,19)(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDKZOYYTKATMGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide

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